molecular formula C9H11BrO B3270195 1-(Bromomethyl)-4-methoxy-2-methylbenzene CAS No. 52289-56-2

1-(Bromomethyl)-4-methoxy-2-methylbenzene

Cat. No.: B3270195
CAS No.: 52289-56-2
M. Wt: 215.09 g/mol
InChI Key: VIICTJYHRBPDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2-methylbenzyl alcohol using hydrobromic acid or phosphorus tribromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methoxy-2-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This reactivity is exploited in various synthetic transformations to create complex molecules .

Comparison with Similar Compounds

    1-(Bromomethyl)-4-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-(Bromomethyl)-4-methoxybenzene: Lacks the methyl group, affecting its physical and chemical properties.

    1-(Chloromethyl)-4-methoxy-2-methylbenzene:

Uniqueness: 1-(Bromomethyl)-4-methoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIICTJYHRBPDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10532463
Record name 1-(Bromomethyl)-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52289-56-2
Record name 1-(Bromomethyl)-4-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52289-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-methoxy-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-4-methoxy-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-4-methoxy-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-4-methoxy-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-4-methoxy-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-4-methoxy-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.